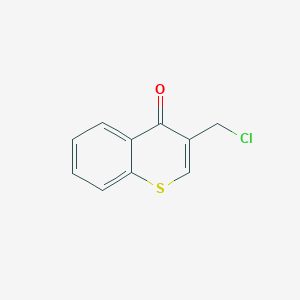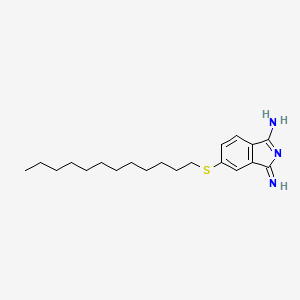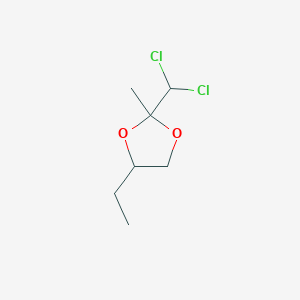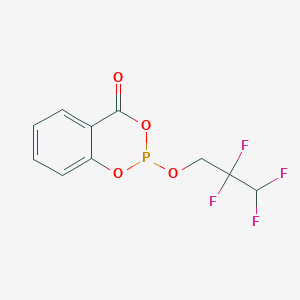
9-Oxo-9H-fluorene-2,7-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Oxo-9H-fluorene-2,7-dicarbaldehyde is an organic compound with the molecular formula C15H8O3 It is a derivative of fluorene, characterized by the presence of two aldehyde groups at the 2 and 7 positions and a ketone group at the 9 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-9H-fluorene-2,7-dicarbaldehyde typically involves the oxidation of fluorene derivatives. One common method is the oxidation of 9H-fluorene-2,7-dicarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . The reaction is carried out at elevated temperatures to ensure complete oxidation and formation of the desired aldehyde groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters helps in achieving higher efficiency and purity of the final product.
化学反応の分析
Types of Reactions
9-Oxo-9H-fluorene-2,7-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.
Major Products Formed
Oxidation: 9-Oxo-9H-fluorene-2,7-dicarboxylic acid.
Reduction: 9-Hydroxy-9H-fluorene-2,7-dicarbaldehyde.
Substitution: Various substituted fluorene derivatives depending on the nucleophile used.
科学的研究の応用
9-Oxo-9H-fluorene-2,7-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 9-Oxo-9H-fluorene-2,7-dicarbaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity underlies its potential therapeutic effects, such as inhibition of enzyme activity and modulation of signaling pathways.
類似化合物との比較
Similar Compounds
- 9-Oxo-9H-fluorene-2,7-dicarboxylic acid
- 9-Oxo-9H-fluorene-2,7-disulfonic acid bis-decylamide
- 9-Oxo-9H-fluorene-2,7-disulfonic acid bis-dibutylamide
Uniqueness
Compared to similar compounds, 9-Oxo-9H-fluorene-2,7-dicarbaldehyde is unique due to the presence of two aldehyde groups, which confer distinct reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis.
特性
CAS番号 |
134718-90-4 |
|---|---|
分子式 |
C15H8O3 |
分子量 |
236.22 g/mol |
IUPAC名 |
9-oxofluorene-2,7-dicarbaldehyde |
InChI |
InChI=1S/C15H8O3/c16-7-9-1-3-11-12-4-2-10(8-17)6-14(12)15(18)13(11)5-9/h1-8H |
InChIキー |
RZRSCFXGJUCBJH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C=O)C(=O)C3=C2C=CC(=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(E)-Benzylideneamino]benzene-1,3-dicarboxylic acid](/img/structure/B14273474.png)
![Methyl [(5-hydroxypentyl)oxy]acetate](/img/structure/B14273482.png)
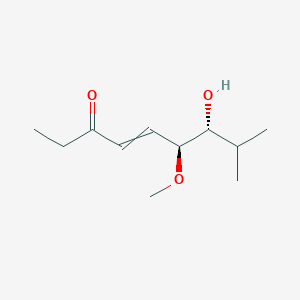


![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene]](/img/structure/B14273497.png)

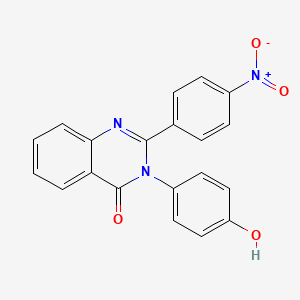
![2-[4-(Bromomethyl)phenyl]-5-decylpyrimidine](/img/structure/B14273518.png)
